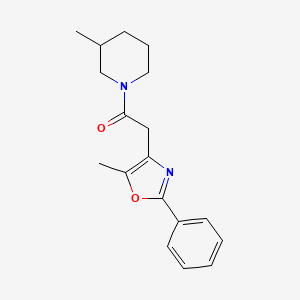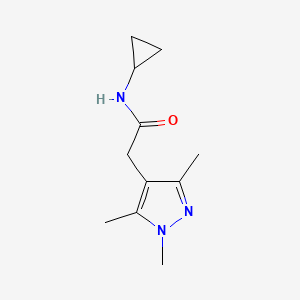![molecular formula C12H20N2O2 B7509496 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a potent and selective inhibitor of the calcium-permeable AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide acts as a selective inhibitor of the calcium-permeable AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By inhibiting the AMPA receptor, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide reduces the influx of calcium ions into the cell, which in turn reduces the excitability of the neuron. This results in a decrease in synaptic transmission and a reduction in the activity of the neuron.
Biochemical and physiological effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been shown to have several biochemical and physiological effects on the brain and nervous system. It has been shown to enhance synaptic plasticity and long-term potentiation, which are crucial for learning and memory processes. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has also been shown to reduce neuronal damage and cell death in animal models of neurological disorders. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has several advantages for lab experiments, including its high purity and potency, its selective inhibition of the AMPA receptor, and its ability to enhance cognitive function and memory. However, there are also some limitations to using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide in lab experiments. For example, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide can be toxic at high doses, and it may not be suitable for use in certain animal models or cell cultures.
Future Directions
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide. One area of interest is the development of new and more efficient synthesis methods for N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide. Another area of interest is the investigation of the potential therapeutic applications of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, further research is needed to understand the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide on the brain and nervous system, as well as its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the cyclopropanecarbonyl group. The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been described in detail in several research papers, and it involves the use of various reagents and catalysts. The final product is obtained in high yield and purity, making it suitable for further research and experimentation.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been shown to enhance cognitive function and memory in animal models of these diseases, and it has also been shown to protect against neuronal damage and cell death. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-11(15)13-10-5-7-14(8-6-10)12(16)9-3-4-9/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWFAJHZLYGAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

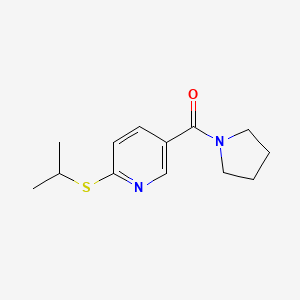
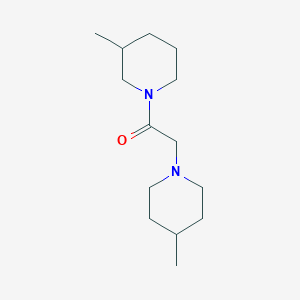
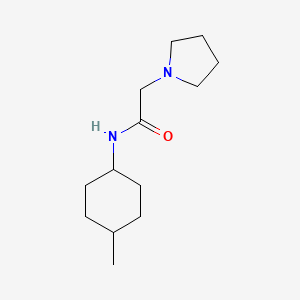
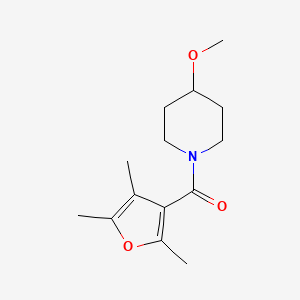
![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)
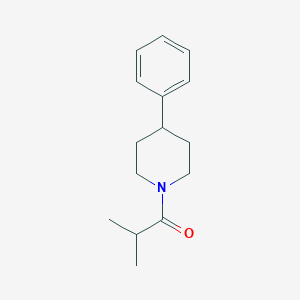
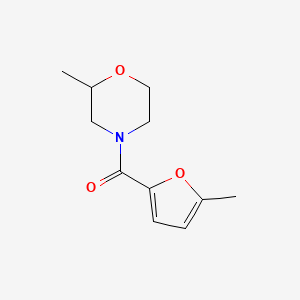
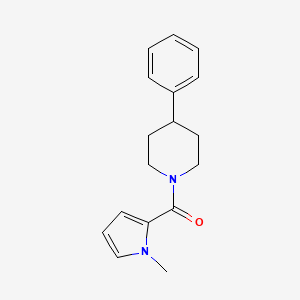
![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
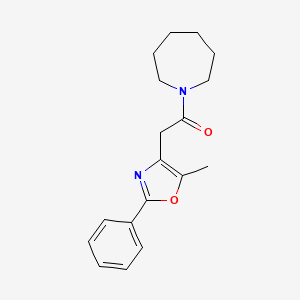
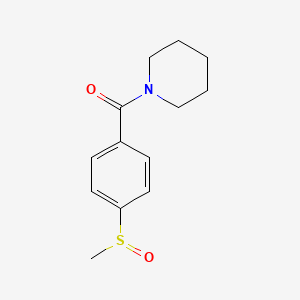
![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
